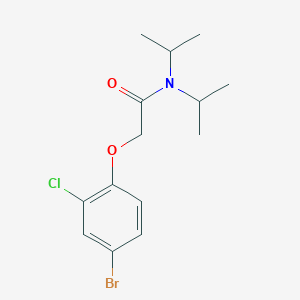![molecular formula C15H11N7O6 B5231132 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]ACETAMIDE](/img/structure/B5231132.png)
2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]ACETAMIDE is a complex organic compound that features both triazole and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitro groups in its structure suggests that it may possess unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of Nitro Groups: Nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid are employed to introduce nitro groups into the triazole and pyridine rings.
Coupling of Triazole and Pyridine Moieties: The final step involves coupling the triazole and pyridine moieties through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for nitration reactions and automated systems for the coupling steps to minimize human error and increase efficiency.
化学反应分析
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups under suitable conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino Derivatives: Formed through the reduction of nitro groups.
Substituted Derivatives: Formed through nucleophilic aromatic substitution reactions.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
作用机制
The mechanism of action of 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups may play a role in the compound’s reactivity and interactions with biological molecules, potentially leading to the formation of reactive intermediates that can modify proteins or DNA.
相似化合物的比较
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): Known for its high thermal stability and low sensitivity.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT): Exhibits high thermal stability and performance as an energetic material.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density, insensitivity, and thermal stability.
Uniqueness
2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]ACETAMIDE is unique due to the combination of triazole and pyridine moieties with nitro groups, which may confer unique reactivity and properties compared to other similar compounds
属性
IUPAC Name |
N-(3-nitro-5-pyridin-3-yloxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O6/c23-14(8-20-9-17-15(19-20)22(26)27)18-10-4-11(21(24)25)6-13(5-10)28-12-2-1-3-16-7-12/h1-7,9H,8H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGSSYVJHSMQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CN3C=NC(=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5231066.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)

![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methoxyethanamine](/img/structure/B5231088.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B5231098.png)


![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)

![(5Z)-5-[(2Z)-2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)

